molecular formula C9H17N3O4 B13402221 (2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid

Cat. No.: B13402221
M. Wt: 231.25 g/mol
InChI Key: OLPPXYMMIARYAL-MRVPVSSYSA-N
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Description

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its specific stereochemistry, denoted by the (2R) configuration, which indicates the spatial arrangement of its atoms. Amino acids are the building blocks of proteins and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid can be achieved through several methods:

    Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.

    Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated processes. These processes often utilize enantioselective synthesis to obtain the pure (2R) enantiomer directly, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group into an alcohol group.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and metabolism. It may also interact with receptors and transporters, influencing cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Alanine: A non-essential amino acid with a similar structure but lacking the additional aminoacetyl groups.

    Valine: An essential amino acid with a similar branched-chain structure but different functional groups.

    Leucine: Another essential amino acid with a similar branched-chain structure.

Uniqueness

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of multiple aminoacetyl groups. These features confer distinct chemical properties and biological activities, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m1/s1

InChI Key

OLPPXYMMIARYAL-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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